![molecular formula C17H17ClN2O4S B2436894 1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922007-47-4](/img/structure/B2436894.png)

1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

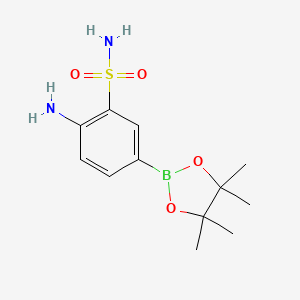

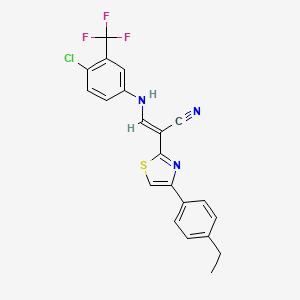

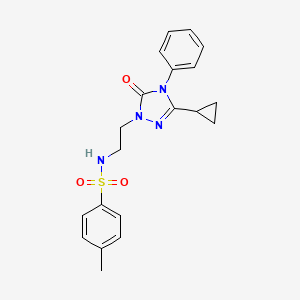

The compound “1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide” is a heterocyclic compound. Heterocyclic compounds like this one have a wide range of pharmacological activities . Pyrazole and its derivatives, which this compound is a part of, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, various 1-((1-(substituted)-1H-1,2,3-triazol-4-yl) methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides were prepared and screened for in vitro anti-tubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrazole ring, which is a five-membered heterocycle with three carbon atoms and two nitrogen atoms . The compound also contains a methanesulfonamide group and a chlorophenyl group.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis and Ring Formations : The compound has been studied in the context of its synthesis and the resulting structural formations. For instance, Upadhyaya et al. (1997) investigated the synthesis and crystal structure of related compounds, highlighting the formation of [1,4]oxazepin rings and their properties (Upadhyaya et al., 1997).

Chemical Process Development : Naganathan et al. (2015) detailed the process development for a scalable synthesis of compounds with a benzoxazepine core, emphasizing the chemical richness and distinct fragments involved in the synthesis (Naganathan et al., 2015).

X-Ray Diffraction and DFT Studies : Almansour et al. (2016) conducted X-ray diffraction and DFT studies on benzimidazole-tethered oxazepine hybrids, offering insights into their molecular structure and potential applications (Almansour et al., 2016).

Applications in Kinase Inhibition and Enzyme Studies

Carbonic Anhydrase Inhibition : Sapegin et al. (2018) explored the role of primary sulfonamide in the construction of [1,4]oxazepine rings and their strong inhibition of human carbonic anhydrases, highlighting potential therapeutic applications (Sapegin et al., 2018).

Anti-Acetylcholinesterase Activity : Holan et al. (1997) studied the anti-acetylcholinesterase activity of related compounds, which could have implications for diseases like Alzheimer's (Holan et al., 1997).

Biomedical Research and Drug Development

Antimicrobial Activities : Babu et al. (2013) synthesized and evaluated the antimicrobial activities of tetrahydrobenzo[b]thiophene derivatives, indicating the potential use of these compounds in combating bacterial and fungal infections (Babu et al., 2013).

Anticancer and Antimicrobial Agents : Katariya et al. (2021) investigated novel compounds incorporating the [1,4]oxazepine structure for their anticancer and antimicrobial properties, demonstrating the potential for these compounds in cancer therapy and infection control (Katariya et al., 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-20-8-9-24-16-7-6-14(10-15(16)17(20)21)19-25(22,23)11-12-2-4-13(18)5-3-12/h2-7,10,19H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWWCZAACVRCIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (3aS,6aR)-2-(5-chloropyrazine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2436811.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2436814.png)

![2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopropylnicotinamide](/img/structure/B2436818.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methoxybenzamide](/img/structure/B2436823.png)

![N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2436831.png)